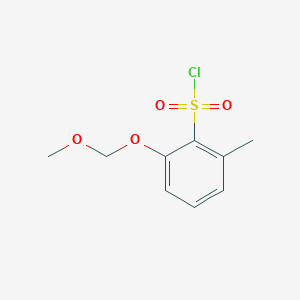

2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

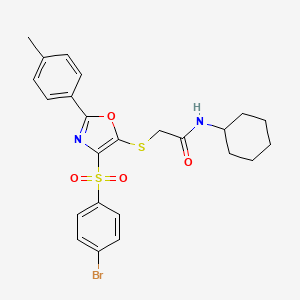

2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride , often abbreviated as MOM-Cl , belongs to the class of chloroalkyl ethers . It is commonly employed in organic synthesis as a protecting group for alcohols. The formula for MOM-Cl is ROCH₂OCH₃ , where RO represents the alcohol moiety .

Synthesis Analysis

MOM-Cl is typically derived from 2-methoxymethyl chloride . The protection process involves deprotonating the alcohol using a non-nucleophilic base (such as N,N-diisopropylethylamine) and then adding the chloromethyl reagent . Although not directly related to protecting groups, MOM groups can also be installed by reacting chloromethyl ethers with methoxide or through acid-catalyzed reactions with dimethoxymethane .

Molecular Structure Analysis

The molecular structure of MOM-Cl consists of a benzene ring with a sulfonyl chloride group (SO₂Cl) at the 6-position and a methoxymethyl ether (OCH₂OCH₃) at the 2-position. The sulfonyl chloride imparts reactivity, while the methoxymethyl group serves as a protective shield for alcohols .

Chemical Reactions Analysis

MOM-Cl is primarily used for alcohol protection. During synthesis, it reacts with alcohols to form the corresponding methoxymethyl ethers. These ethers are stable under most reaction conditions but can be selectively cleaved using Lewis or Bronsted acids .

Physical And Chemical Properties Analysis

- Stability : MOM-Cl is stable under normal storage conditions but should be protected from moisture and light .

Wissenschaftliche Forschungsanwendungen

Proxies for Plant Biomass Analysis Methoxyphenols, closely related to 2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride, have been studied as proxies for terrestrial biomass. They are used to investigate chemical changes in lignin during hydrothermal alteration, providing insights into the decomposition and transformation processes of plant materials (Vane & Abbott, 1999).

Synthesis of Branched-chain Amino Sugars Derivatives of this compound have been utilized in the novel synthesis of branched-chain amino sugars. These sugars play a crucial role in various biological processes and have potential applications in pharmaceuticals and biochemistry (Tatsuta et al., 1982).

Reactivity with Free Chlorine in Water Treatment Research has explored the reactivity of chlorine constituents, like Cl₂ and Cl₂O, with aromatic ethers related to this compound. This has implications for water treatment processes and the formation of disinfection byproducts (Sivey & Roberts, 2012).

In Atom Transfer Radical Polymerization (ATRP) The compound has been examined for its role in atom transfer radical polymerization, specifically investigating its efficiency in the polymerization process. This research aids in understanding and optimizing polymer synthesis (Gurr et al., 2005).

Catalysis in Organic Synthesis It has applications in catalyzing reactions in organic synthesis, such as in the acylation of 2-methoxynaphthalene. This process is crucial for producing intermediates used in pharmaceuticals and other organic compounds (Yadav & Krishnan, 1998).

Preparation of Fluorescent Complexes Derivatives of this compound have been synthesized for their potential in forming fluorescent complexes with Zn(II). This has potential applications in biochemical assays and imaging (Kimber et al., 2003).

Synthesis of Dye Intermediates It is used in synthesizing intermediates for dyes. This application is significant in the development of new dyes and pigments for various industrial purposes (Bo, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Research on MOM-Cl continues to explore its applications in organic synthesis, especially in the context of developing more efficient protecting groups and deprotection methods. Additionally, investigations into its reactivity with specific functional groups are ongoing .

: Wuts, P. G. M.; Greene, T.W. (2006). Greene’s Protective Groups in Organic Synthesis. NY: J. Wiley. doi: 10.1002/0470053488. ISBN 9780470053485.

Eigenschaften

IUPAC Name |

2-(methoxymethoxy)-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S/c1-7-4-3-5-8(14-6-13-2)9(7)15(10,11)12/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIXWSNZKFUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCOC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2923113.png)

![2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2923116.png)

![Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2923117.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923123.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2923135.png)

![[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2923136.png)